2-Ethylhexylamine
Overview
Description
2-Ethylhexylamine is an organic compound with the chemical formula C8H19N. It is a colorless to pale yellow liquid with a strong amine odor. This compound is a primary C8 monoalkylamine with a branched carbon backbone. It is a versatile intermediate used in various applications, including the production of pharmaceuticals, agricultural chemicals, surfactants, and polymerization auxiliaries .
Mechanism of Action
Target of Action
2-Ethylhexylamine, also known as 3-(aminomethyl)heptane, is an organic compound primarily used as a raw material in the production of pharmaceuticals, dyes, insecticides, vulcanization accelerators, antioxidants, flotation agents, emulsifiers, and more . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its reactivity with oxidizing materials and its neutralization of acids in exothermic reactions to form salts plus water suggest that it may be sensitive to the presence of certain chemicals in its environment . Furthermore, it is known to be sensitive to prolonged exposure to air . Therefore, the action environment plays a crucial role in the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that 2-Ethylhexylamine reacts with oxidizing materials and neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Temporal Effects in Laboratory Settings
Preparation Methods
2-Ethylhexylamine is typically synthesized through the reaction of 1-chloro-2-ethylhexane with ammonia gas. The reaction proceeds as follows:
C8H17Cl + NH3 → C8H19N + HCl
This method involves the use of 1-chloro-2-ethylhexane as the starting material and ammonia gas as the reagent . Industrial production methods often involve similar synthetic routes, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
2-Ethylhexylamine undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form secondary and tertiary amines.
Substitution: Reacts with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides to form various substituted products
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various organic halides. Major products formed from these reactions include secondary and tertiary amines, as well as various substituted amines.
Scientific Research Applications
2-Ethylhexylamine is used in a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-Ethylhexylamine can be compared with other similar compounds, such as:
Hexylamine: A straight-chain primary amine with a similar molecular formula but different structural properties.
Octylamine: Another straight-chain primary amine with a longer carbon chain.
2-Ethylhexanol: The alcohol precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its branched carbon backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can influence its solubility, reactivity, and applications in various fields .
Properties
IUPAC Name |
2-ethylhexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNHFOGQMKPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Record name | 2-ETHYLHEXYLAMINE | |
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DSSTOX Substance ID |
DTXSID4025298 | |
Record name | 2-Ethylhexylamine | |
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Molecular Weight |
129.24 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-ethylhexylamine appears as a water-white liquid with a fishlike odor. Less dense than water. Flash point 140 °F. Extremely irritating to skin and eyes. Vapors heavier than air. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid with a fishy odor; [CAMEO] Colorless or light yellow liquid with an odor of amines; [Sigma-Aldrich MSDS] | |
Record name | 2-ETHYLHEXYLAMINE | |
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Record name | 1-Hexanamine, 2-ethyl- | |
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Record name | 2-Ethylhexylamine | |
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Boiling Point |
336.6 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-ETHYLHEXYLAMINE | |
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Flash Point |
140 °F (NTP, 1992) | |
Record name | 2-ETHYLHEXYLAMINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-ETHYLHEXYLAMINE | |
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Density |
0.79 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | 2-ETHYLHEXYLAMINE | |
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Vapor Pressure |
1.2 mmHg at 68 °F (NTP, 1992), 1.2 [mmHg] | |
Record name | 2-ETHYLHEXYLAMINE | |
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Record name | 2-Ethylhexylamine | |
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CAS No. |
104-75-6 | |
Record name | 2-ETHYLHEXYLAMINE | |
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Record name | 2-Ethylhexylamine | |
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Record name | 2-Ethylhexylamine | |
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Record name | 1-Hexanamine, 2-ethyl- | |
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Record name | 2-Ethylhexylamine | |
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Record name | 2-ethylhexylamine | |
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Record name | 2-ETHYLHEXYLAMINE | |
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Melting Point |
less than -94 °F (USCG, 1999) | |
Record name | 2-ETHYLHEXYLAMINE | |
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Retrosynthesis Analysis
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